molecular formula C17H18N4O4 B608608 LLY-283

LLY-283

Cat. No.: B608608
M. Wt: 342.35 g/mol
InChI Key: WWOOWAHTEXIWBO-QFRSUPTLSA-N
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Description

LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in various nuclear and cytoplasmic proteins. This enzyme is involved in several cellular processes, including RNA processing, signal transduction, and transcriptional regulation. This compound has shown significant antitumor activity and serves as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

LLY-283 is synthesized through a series of chemical reactions involving the formation of a triazabicyclononane core structure. The synthetic route typically involves the following steps:

  • Formation of the triazabicyclononane core.
  • Introduction of the hydroxyphenylmethyl group.
  • Final functionalization to obtain the desired compound.

The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency of the final product. The compound is produced in collaboration with pharmaceutical companies and research institutions to meet the demand for research and therapeutic applications .

Chemical Reactions Analysis

Mechanism of Action

LLY-283 inhibits PRMT5 by targeting its S-adenosylmethionine (SAM)-binding pocket, disrupting symmetric dimethylation of arginine residues. Biochemical assays revealed:

Assay Type IC50 (nM)
In vitro enzymatic activity22 ± 3
Cellular activity25 ± 1

In cellular contexts, this compound binds PRMT5 with reduced potency (EC50 ~25–30 nM) compared to biochemical assays, likely due to intracellular SAM levels . Elevated SAM concentrations (10–100 μM) further increased EC50 values, confirming a cofactor-competitive mechanism .

Structural Insights

The crystal structure of PRMT5:MEP50 in complex with this compound (PDB: 6CKC) reveals key binding interactions :

  • Hydrogen bonding : this compound forms hydrogen bonds with PRMT5 residues Glu441 and Asp434.

  • Hydrophobic interactions : The inhibitor’s core structure occupies the SAM-binding pocket, displacing the cofactor.

This structural data underscores this compound's ability to mimic SAM, thereby inhibiting PRMT5’s methyltransferase activity .

Therapeutic Implications

This compound demonstrated antitumor efficacy in mouse xenograft models of glioblastoma and lymphoma, with oral dosing achieving tumor growth inhibition . Its selective inhibition of PRMT5 highlights its potential as a targeted therapy for cancers with elevated PRMT5 expression .

Scientific Research Applications

Oncology Applications

Head and Neck Squamous Cell Carcinoma (HNSCC)

LLY-283 has been extensively studied for its effects on head and neck squamous cell carcinoma. Research indicates that this compound inhibits the expression of PRMT5, which is often overexpressed in HNSCC tissues and cell lines. This inhibition leads to decreased proliferation and metastasis of cancer cells.

  • Methodology :
    • The expression levels of PRMT5 were analyzed using RT-PCR and Western blotting.
    • Drug sensitivity was assessed through drug killing experiments.
    • In vivo efficacy was confirmed using nude mouse xenograft models.
  • Results :
    • This compound significantly reduced tumor volume and Ki-67 expression in xenograft models, indicating its potential as an anti-tumor agent against HNSCC .

Other Cancers

This compound has also demonstrated antitumor activity across various cancer types, including breast cancer, gastric cancer, glioblastoma, and lymphoma. Its mechanism involves selective inhibition of PRMT5 activity, which is crucial for tumor growth and metastasis.

  • In Vitro Studies :
    • This compound exhibited an IC50 of approximately 20 nM for methylation of histone substrates, showcasing its potency .
  • In Vivo Studies :
    • The compound has shown promising results in mouse models, where it effectively inhibited tumor growth .

Ototoxicity Research

Recent studies have explored the protective effects of this compound on auditory cells against cisplatin-induced ototoxicity. Cisplatin is a widely used chemotherapeutic agent known for causing hearing loss as a side effect.

  • Study Design :
    • Researchers utilized RNA sequencing to analyze gene expression changes in auditory cells treated with cisplatin and this compound.
    • Various assays (CCK-8, LDH, TUNEL) were performed to assess cell viability, oxidative damage, and apoptosis.
  • Findings :
    • This compound was found to rescue auditory cells from cisplatin-induced apoptosis by inhibiting PRMT5 expression.
    • The compound effectively reduced oxidative stress markers and improved cell survival rates .

Summary of Findings

Application AreaKey FindingsMethodology
Oncology (HNSCC)Inhibition of PRMT5 reduces proliferation and metastasis; significant reduction in tumor volume in vivoRT-PCR, Western blotting, xenograft models
OtotoxicityProtects auditory cells from cisplatin-induced damage; reduces oxidative stress and apoptosisRNA-seq, CCK-8 assay, LDH assay

Mechanism of Action

LLY-283 exerts its effects by selectively inhibiting PRMT5 enzymatic activity. The compound binds to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the methylation of arginine residues on target proteins. This inhibition disrupts the formation of symmetric dimethylarginine, leading to alterations in RNA processing, signal transduction, and transcriptional regulation. The molecular targets and pathways involved include various nuclear and cytoplasmic proteins that are critical for cellular function and proliferation .

Comparison with Similar Compounds

LLY-283 is unique in its high potency and selectivity for PRMT5 compared to other inhibitors. Similar compounds include:

    LLY-284: A diastereomer of this compound with much lower activity.

    GSK3326595: A substrate-competitive inhibitor of PRMT5.

    JNJ64619178: A SAM mimetic/competitive inhibitor of PRMT5.

    PF-06939999: Another PRMT5 inhibitor in clinical trials.

This compound stands out due to its superior selectivity and in vivo antitumor activity, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

LLY-283 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in various cellular processes, including transcriptional regulation and RNA processing. Elevated PRMT5 expression has been associated with several cancers, making it a target for therapeutic intervention. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound inhibits PRMT5 by binding to its substrate-binding pocket, which prevents the methylation of arginine residues on target proteins. The compound exhibits a high degree of selectivity for PRMT5, with an IC50 of approximately 22 ± 3 nM in vitro and 25 ± 1 nM in cellular assays . This selectivity is attributed to specific interactions within the binding site, including cation–π interactions with the cofactor S-adenosylmethionine (SAM) and π–π stacking interactions with unique residues in PRMT5 .

Binding Characteristics

  • Binding Site : Substrate-binding pocket of PRMT5
  • Key Interactions : Cation–π interaction with SAM; π–π stacking with Phe327
  • Selectivity : High selectivity due to unique structural features of PRMT5 compared to other PRMT enzymes .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines. A study evaluated its effects on glioblastoma stem cells (GSCs), revealing significant inhibition of cell growth and induction of cellular senescence. The area above the curve (AAC) values indicated a strong response to this compound treatment, with some GSC lines showing AAC values as high as 0.83 .

Summary of In Vitro Findings

Cell Line AAC Value (this compound) AAC Value (GSK591) Effect Observed
G4110.800.20Growth inhibition
G5830.830.55Senescence induction
G7290.750.40Apoptosis increase

In Vivo Studies

In mouse xenograft models, this compound exhibited significant antitumor activity when administered orally. It effectively reduced tumor growth and prolonged survival in mice bearing patient-derived glioblastoma tumors . However, challenges remain in translating these findings into clinical efficacy, particularly in terms of survival benefits in orthotopic models.

Key In Vivo Findings

  • Model : Mouse xenografts with glioblastoma
  • Administration : Oral dosing
  • Outcome : Tumor growth inhibition; prolonged survival in treated groups .

Clinical Implications and Case Studies

The potential for this compound as a therapeutic agent has been explored in clinical settings. A review highlighted its effectiveness against various solid tumors and its favorable safety profile at certain dosages. However, some studies reported treatment-related adverse events, including thrombocytopenia at higher doses .

Case Study Analysis

  • Patient Cohort : Solid tumor patients treated with this compound.
  • Dosage : Ranged from 6 mg to 35 mg daily.
  • Adverse Events : Reported in 86% of cases; manageable but included severe cases requiring dose adjustments.

Efficacy Metrics

Dosage Adverse Events (%) Recommended Dosage
6 mg BID86%6 mg QD
35 mg daily23% (Grade 3)Well tolerated

Q & A

Basic Research Questions

Q. What is the mechanism of action of LLY-283 as a PRMT5 inhibitor?

this compound is a SAM-competitive, non-nucleoside inhibitor that selectively targets the PRMT5:MEP50 complex. It mimics the structure of S-adenosylmethionine (SAM) but replaces the methionine moiety with a phenyl group, forming π-π stacking interactions with Phe327 in PRMT5. This interaction, along with hydrogen bonding to Asp419 and Met420, underpins its high selectivity (IC₅₀ = 22 nM; Kd = 6 nM) .

Q. How can researchers validate the selectivity of this compound in cellular assays?

Use LLY-284, the inactive diastereomer of this compound, as a negative control in parallel experiments. LLY-284 exhibits >100-fold lower activity, enabling differentiation of on-target PRMT5 effects from off-target artifacts. Additionally, compare results with pan-PRMT inhibitors (e.g., GSK3368715 for PRMT1/3/4/6/8) to rule out cross-reactivity .

Q. What in vitro assays are recommended to quantify PRMT5 inhibition by this compound?

  • MTase-Glo Assay : Measures methyltransferase activity via luminescence, quantifying SAM consumption .
  • Cellular Proliferation Assays : Determine IC₅₀ in PRMT5-dependent cell lines (e.g., A375 melanoma; IC₅₀ = 46 nM) .
  • Surface Plasmon Resonance (SPR) : Assess binding affinity to PRMT5:MEP50 (Kd = 6 nM) under varying SAM concentrations .

Q. What in vivo models demonstrate the efficacy of this compound?

  • Xenograft Models : Administer 20 mg/kg this compound orally (QD) in A375 tumor-bearing mice, observing >50% tumor growth inhibition after 28 days .
  • Glioblastoma Models : Monitor brain concentrations (25–100 mg/kg doses) and survival rates, with this compound crossing the blood-brain barrier to reduce tumor burden .

Advanced Research Questions

Q. How does this compound alter gene expression and splicing in glioblastoma?

Perform RNA-seq on U251 cells treated with 100 nM this compound for 24 hours. Key findings include:

  • Dysregulated Splicing : Gene set enrichment analysis (GSEA) reveals altered spliceosome pathways.
  • Upregulated Apoptotic Genes : IPA analysis identifies significant changes in "Cellular Assembly and Organization" pathways .

Q. Can this compound synergize with radiotherapy (RT) in glioblastoma?

Preclinical data are conflicting:

  • In Vitro : this compound (1 µM) sensitizes U251 cells to RT by impairing DNA damage repair (e.g., reduced γH2AX foci).
  • In Vivo : No survival benefit was observed in mice receiving this compound + RT vs. RT alone, suggesting context-dependent efficacy .

Q. How to assess this compound’s impact on Huntington’s disease (HD) pathology?

  • qPCR/Western Blot : Treat HD fibroblasts (e.g., Q43Q17) with 1 µM this compound for 5–7 days, quantifying HTT mRNA and protein levels.
  • scRNA-seq : Identify alternative polyadenylation sites in HTT after this compound treatment, linking PRMT5 inhibition to transcript shortening .

Q. What structural modifications improve this compound’s pharmacokinetics?

Optimize the ribose moiety to reduce polarity and chiral centers while retaining the 7-deazapurine core. This enhances membrane permeability and oral bioavailability without compromising PRMT5 binding .

Q. How to resolve contradictory data on SDMA levels post-LLY-283 treatment?

In glioblastoma models, this compound paradoxically increases SDMA in some contexts. Validate using orthogonal methods:

  • Immunoblotting : Confirm SDMA levels in tumor vs. normal tissue.
  • Methyltransferase Activity Assays : Rule out compensatory PRMT upregulation .

Q. What alternative therapeutic applications exist for this compound beyond oncology?

  • Cerebral Ischemia/Reperfusion Injury : this compound (10 mg/kg) inhibits PRMT5-mediated NF-κB/NLRP3 activation, reducing infarct volume in MCAO/R mice .
  • Neurodegeneration : Target aberrant HTT expression via PRMT5-dependent splicing modulation .

Q. Methodological Notes

  • Dosage Considerations : For in vitro studies, use 25–100 nM this compound; in vivo, 20 mg/kg (oral) achieves therapeutic exposure .
  • Controls : Include LLY-284 and SAM competition assays to confirm target engagement .
  • Data Reproducibility : Replicate findings across multiple PRMT5-dependent models (e.g., A375, glioblastoma stem cells) to address context-specific effects .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.